4-Acetyl-2-sulfamoylphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-2-sulfamoylphenyl acetate is an organic compound with the molecular formula C10H11NO5S. This compound is characterized by the presence of both acetyl and sulfamoyl functional groups attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-sulfamoylphenyl acetate typically involves the acetylation of 4-acetyl-2-sulfamoylphenol. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-sulfamoylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl acetates.
Scientific Research Applications
4-Acetyl-2-sulfamoylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-2-sulfamoylphenyl acetate involves its interaction with specific molecular targets. The acetyl and sulfamoyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparison with Similar Compounds
Similar Compounds
4-Acetylphenyl acetate: Lacks the sulfamoyl group, making it less versatile in certain reactions.
2-Sulfamoylphenyl acetate: Lacks the acetyl group, affecting its reactivity and applications.
4-Acetyl-2-sulfamoylbenzoic acid: Contains a carboxylic acid group instead of an acetate group, altering its chemical properties.
Uniqueness
4-Acetyl-2-sulfamoylphenyl acetate is unique due to the presence of both acetyl and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1443981-86-9 |
---|---|
Molecular Formula |
C10H11NO5S |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
(4-acetyl-2-sulfamoylphenyl) acetate |
InChI |
InChI=1S/C10H11NO5S/c1-6(12)8-3-4-9(16-7(2)13)10(5-8)17(11,14)15/h3-5H,1-2H3,(H2,11,14,15) |
InChI Key |
SQLHQYLIOPESSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.